molecular formula C12H17NO3 B1268933 6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid CAS No. 355830-81-8

6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid

Cat. No. B1268933
M. Wt: 223.27 g/mol
InChI Key: MFFWEFPNGDBSLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, involves enamine alkylation and dehydrating condensation reactions, followed by subsequent elimination processes. These methods yield compounds with aromatic characteristics and a diatropic pi-system, indicating the complexity and potential of pyrrolidine-based syntheses (Mitsumoto & Nitta, 2004).

Molecular Structure Analysis

Pyrrolidine derivatives exhibit diverse molecular structures, including the presence of aromatic molecules and a diatropic pi-system, as evidenced by their NMR spectra. The study of these structures is essential for understanding the chemical behavior and potential applications of these compounds (Mitsumoto & Nitta, 2004).

Chemical Reactions and Properties

Pyrrolidine derivatives can participate in autorecycling oxidation reactions of amines and alcohols, producing carbonyl compounds with high efficiency, especially under photoirradiation conditions. This reactivity showcases the utility of pyrrolidine compounds in synthetic organic chemistry (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting points, and boiling points, are crucial for their application in various chemical processes. However, specific data on "6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid" requires further research within the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and acidity or basicity, play a significant role in the application and handling of pyrrolidine derivatives. Their ability to undergo oxidation reactions and form stable compounds under photoirradiation is a notable chemical property (Mitsumoto & Nitta, 2004).

Scientific Research Applications

  • Synthesis and Structural Studies : The synthesis and structural analysis of similar compounds, such as zwitterionic ω-(1-pyrrolidine)alkanocarboxylic acids, have been conducted, with studies focusing on their IR and NMR spectra. These studies provide insights into the interactions within the molecule and the configuration of the pyrrolidine ring (Dega-Szafran & Przybylak, 1997).

  • Catalytic Applications : Research has been done on the use of pyrrolidine-based catalysts for synthetic chemistry, such as in the enantioselective synthesis of alpha-aminooxy carbonyl compounds via enamine intermediates. This demonstrates the potential of pyrrolidine derivatives in facilitating selective chemical reactions (Momiyama et al., 2004).

  • Chemical Transformations : Studies have explored the chemical transformations involving pyrrolidine derivatives. For example, the condensation of pyrrolidine enamines with other compounds has been investigated, leading to the synthesis of various novel compounds, indicating the versatility of pyrrolidine derivatives in chemical synthesis (Stetter et al., 1970).

  • Cyclization Reactions : Pyrrolidine derivatives have been used in palladium-catalyzed cyclization reactions. These studies highlight the role of such compounds in facilitating complex organic transformations, which are crucial in synthetic chemistry (Yoon & Cho, 2015).

  • Organocatalysis : The use of pyrrolidine derivatives in organocatalysis has been researched, particularly in reactions like the Michael addition of cyclohexanone to nitroolefins. This showcases their potential as organocatalysts in producing high-yield and stereoselective organic compounds (Singh et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials .

properties

IUPAC Name

6-(pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h1-2,9-10H,3-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFWEFPNGDBSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC=CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349414
Record name 6-(Pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid

CAS RN

355830-81-8
Record name 6-(Pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid

Citations

For This Compound
1
Citations
K Ishihara, Y Kosugi, S Umemura, A Sakakura - Organic Letters, 2008 - ACS Publications
The direct and catalytic kinetic resolution of racemic carboxylic acids bearing a Brønsted base such as O-protected α-hydroxy carboxylic acids and N-protected α-amino acids has been …
Number of citations: 46 pubs.acs.org

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